molecular formula C10H20N2O3 B1682822 Val-val CAS No. 3918-94-3

Val-val

Cat. No. B1682822
CAS RN: 3918-94-3
M. Wt: 216.28 g/mol
InChI Key: KRNYOVHEKOBTEF-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Val-Val is a dipeptide formed from two L-valine residues. It has a role as a Mycoplasma genitalium metabolite. It derives from a L-valine.

Scientific Research Applications

  • Growth and Metabolism in Piglets : A study by (Zhang et al., 2018) found that Valine supplementation in piglets' diets regulated their growth performance. This was associated with changes in plasma amino acids, metabolism, and even neural and endocrine systems.

  • Lactation Performance in Sows : Research by (Gao et al., 2019) highlighted the impact of optimizing dietary valine-to-lysine ratio during gestation or lactation on biochemical indices and performance of lactating sows.

  • Protein-Restricted Diets in Pigs : A study by (Habibi et al., 2022) found that a mixture of Valine and Isoleucine could restore growth in protein-restricted pigs, likely through improved gut development and changes in the hepatic IGF-1 pathway.

  • Weaned Piglets' Dietary Response : The research by (Meyer et al., 2017) investigated the effect of dietary Valine and Leucine on young piglets, finding significant influences on growth and feed intake.

  • Clinical Research on Brain Tumor Metabolism : In a clinical context, (Tall et al., 2015) explored the use of Valine labeled with carbon and nitrogen in a clinical trial focusing on brain tumor metabolism.

  • HIV Protease Inhibition : A study by (Sham et al., 1998) highlighted the role of Valine at position 82 in the active site of HIV protease, crucial for the development of a potent HIV protease inhibitor, ABT-378.

  • Laying Hen Tolerance to L-Valine : The tolerance of laying hens to excessive L-Valine was evaluated by (Azzam et al., 2015), focusing on laying performance, egg quality, and immune function.

  • Broiler Chickens' Diet and Immune Responses : A trial conducted by (Allameh & Toghyani, 2019) studied the effects of dietary Valine supplementation in low protein diets on broiler chickens, assessing their performance, gut development, and immune responses.

  • Pharmacokinetics and Cellular Uptake in Cancer Therapy : The study by (Park et al., 2016) investigated a valine-conjugated amide prodrug of doxorubicin, focusing on its enhanced cellular uptake and pharmacokinetic characteristics for cancer therapy.

  • Metabolic Engineering in Microorganisms : Research by (Wang et al., 2018) explored the production of L-Valine through metabolic engineering of Corynebacterium glutamicum, a bacterium used for amino acid production.

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNYOVHEKOBTEF-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40959967
Record name N-(2-Amino-1-hydroxy-3-methylbutylidene)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029140
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

3918-94-3
Record name L-Valyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3918-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valylvaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003918943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Amino-1-hydroxy-3-methylbutylidene)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029140
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Val-val
Reactant of Route 2
Val-val
Reactant of Route 3
Val-val
Reactant of Route 4
Reactant of Route 4
Val-val
Reactant of Route 5
Val-val
Reactant of Route 6
Reactant of Route 6
Val-val

Q & A

Q1: Does Val-Val interact with any specific biological targets?

A1: While this compound itself is not widely reported to interact with specific biological targets, research indicates its potential as a substrate for peptide transporters. Studies show that this compound can inhibit the retinal uptake of [3H]Gly-Sar, suggesting its interaction with the retinal peptide transport system. []

Q2: What are the potential downstream effects of this compound's interaction with peptide transporters?

A2: The interaction of this compound with peptide transporters could influence its absorption and distribution within the body, particularly in tissues with active peptide transport systems, such as the retina. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H20N2O3, and its molecular weight is 216.28 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: While the provided research papers do not extensively discuss spectroscopic characterization of this compound in isolation, they utilize techniques like nuclear magnetic resonance (NMR) spectroscopy to study its conformational properties within larger peptides and its interactions with enzymes. [, , , , , , ]

Q5: Does this compound exhibit any catalytic properties?

A5: this compound itself is not known to possess catalytic properties. It is primarily studied as a dipeptide building block in peptide synthesis and for its potential role as a substrate for peptide transporters.

Q6: Have there been any computational studies on this compound?

A7: Three-dimensional conformations of this compound stereoisomers have been studied using Chem-X molecular modeling software. This analysis explored the relationship between the molecular features of this compound stereoisomers and their binding affinities for the apical oligopeptide transporter in human intestinal Caco-2 cells. []

Q7: How do structural modifications to this compound affect its activity?

A8: Research indicates that for this compound stereoisomers, the distance between the N-terminal amino group and the C-terminal carboxyl group (d(N1-C7)) directly correlates with their binding affinity for the apical oligopeptide transporter. [] This suggests that even minor structural changes can impact its interaction with biological targets.

Q8: Are there any specific formulation strategies to improve this compound's stability or bioavailability?

A8: The provided research papers primarily focus on the biochemical and pharmacological aspects of this compound and do not discuss SHE regulations specifically.

Q9: Has this compound shown any efficacy in cellular or animal models?

A29: While this compound's direct efficacy is not extensively discussed, studies utilizing this compound-containing peptides, like this compound-GCV, indicate their potential for enhanced drug delivery to the retina. [] This suggests that incorporating this compound in specific peptide sequences could improve their therapeutic potential.

Q10: What are some essential tools and resources used to study this compound and similar dipeptides?

A10: Research on this compound and related peptides utilizes a variety of tools and techniques, including:

  • Peptide Synthesis: Solid-phase and solution-phase peptide synthesis methods are crucial for producing this compound and its analogs. [, , , , , ]
  • NMR Spectroscopy: This technique helps determine the structure and dynamics of this compound containing peptides in solution. [, , , , , , ]
  • X-ray Crystallography: This method provides insights into the three-dimensional structure of this compound containing peptides in their crystalline form. [, , , , , , ]
  • Cell Culture Models: Cell lines like Caco-2 cells are used to investigate this compound's interaction with peptide transporters and its potential impact on intestinal absorption. []
  • Animal Models: Rabbit models have been used to study the vitreal pharmacokinetics of dipeptide monoester prodrugs, like this compound-GCV, for potential ocular drug delivery applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.